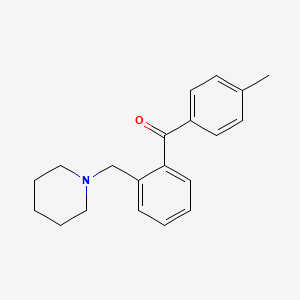

4'-Methyl-2-piperidinomethyl benzophenone

Descripción

Contextualization within the Broader Class of Benzophenone (B1666685) Derivatives in Medicinal Chemistry

The benzophenone scaffold is a ubiquitous structure found in both natural products and synthetic molecules, exhibiting a wide array of biological activities. nih.govconsensus.appresearchgate.netrsc.orgrsc.org This versatility has made it a focal point for drug discovery and development. rsc.org Benzophenone derivatives have been reported to possess anticancer, anti-inflammatory, antimicrobial, and antiviral properties. nih.govresearchgate.netrsc.org

The fundamental structure of benzophenone, with its two aryl groups and a central carbonyl moiety, forms a conjugated system that can be readily modified. rsc.org This allows for the synthesis of a vast library of derivatives with diverse functionalities. rsc.org Marketed drugs such as ketoprofen, tolcapone, and fenofibrate (B1672516) contain the benzophenone motif, underscoring its therapeutic relevance. researchgate.netrsc.org The ability of the benzophenone core to serve as a versatile building block is a primary driver of its continued exploration in medicinal chemistry. nih.gov

Significance of Piperidinomethyl and Methyl Substituents in Benzophenone Scaffolds for Biological Activity

The biological activity of benzophenone derivatives is profoundly influenced by the nature and position of their substituents. The introduction of a piperidinomethyl group, as seen in 4'-Methyl-2-piperidinomethyl benzophenone, is a common strategy in drug design. The piperidine (B6355638) ring is a prevalent heterocyclic motif in many pharmaceuticals and natural alkaloids. Its inclusion can enhance a molecule's solubility, basicity, and ability to form hydrogen bonds, all of which are critical for drug-receptor interactions.

The aminomethyl functionality, in this case, integrated into a piperidine ring, can play a crucial role in biological activity. For instance, research on 2-aminobenzophenone (B122507) derivatives has identified them as a novel class of antimitotic agents that inhibit tubulin polymerization. nih.gov Structure-activity relationship studies have revealed that the presence of an amino group at the ortho position of the benzophenone ring is integral for increased growth inhibition in cancer cell lines. nih.gov

Historical Development and Emerging Research Trajectories for Benzophenone-Based Compounds

The exploration of benzophenone derivatives in medicinal chemistry has a rich history, evolving from the study of natural products to the rational design of synthetic analogues. nih.govrsc.org Initially, many bioactive benzophenones were isolated from plant and fungal sources. nih.govrsc.org These natural products provided the initial inspiration for chemists to synthesize and modify the benzophenone scaffold to enhance potency and selectivity. rsc.org

One of the most common methods for synthesizing benzophenone derivatives is the Friedel–Crafts acylation. nih.gov Over the years, other synthetic strategies have been developed, including metal-catalyzed carbonylation reactions, offering greater flexibility and control over the final structure. nih.gov

Emerging research continues to uncover new therapeutic applications for benzophenone-based compounds. Current investigations are focused on developing novel benzophenone derivatives with enhanced activity against various diseases. For example, recent studies have explored dimeric benzophenones as anti-inflammatory agents that inhibit nitric oxide production. rsc.org Furthermore, benzophenone derivatives are being investigated as non-nucleoside reverse transcriptase inhibitors for the treatment of HIV. rsc.orgacs.org

The ongoing research into the structure-activity relationships of substituted benzophenones continues to provide valuable insights for the design of next-generation therapeutic agents. nih.govnih.gov While specific research trajectories for this compound are not well-documented in the scientific literature, its structural features suggest potential for investigation in areas where other substituted benzophenones have shown promise, such as oncology and inflammatory diseases.

Structure

3D Structure

Propiedades

IUPAC Name |

(4-methylphenyl)-[2-(piperidin-1-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO/c1-16-9-11-17(12-10-16)20(22)19-8-4-3-7-18(19)15-21-13-5-2-6-14-21/h3-4,7-12H,2,5-6,13-15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXRHTBIEVGTUQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2=CC=CC=C2CN3CCCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40643576 | |

| Record name | (4-Methylphenyl){2-[(piperidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40643576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898751-71-8 | |

| Record name | Methanone, (4-methylphenyl)[2-(1-piperidinylmethyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898751-71-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Methylphenyl){2-[(piperidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40643576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 4 Methyl 2 Piperidinomethyl Benzophenone

Established Synthetic Pathways for 4'-Methyl-2-piperidinomethyl Benzophenone (B1666685) and Analogues

The construction of 4'-Methyl-2-piperidinomethyl benzophenone can be envisioned through a convergent synthetic plan that first establishes the benzophenone core and subsequently introduces the piperidinomethyl functionality.

Strategic Approaches to the Benzophenone Core Elaboration

The formation of the central benzophenone scaffold is a critical step. A common and effective method for this is the Friedel-Crafts acylation reaction. chegg.comchemguide.co.ukyoutube.comdocbrown.info This electrophilic aromatic substitution involves the reaction of an acyl halide or anhydride (B1165640) with an aromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). youtube.comlibretexts.org

For the synthesis of the 4'-methylbenzophenone core, two primary Friedel-Crafts strategies can be employed:

Acylation of Toluene (B28343) with Benzoyl Chloride: In this approach, toluene is acylated with benzoyl chloride. The methyl group on toluene is an ortho-, para-directing activator, leading to a mixture of isomers. The para-substituted product, 4-methylbenzophenone (B132839), is typically the major product due to reduced steric hindrance compared to the ortho-position. chemguide.co.uk

Acylation of Benzene (B151609) with 4-Methylbenzoyl Chloride (p-Toluoyl Chloride): Alternatively, benzene can be acylated with p-toluoyl chloride.

The choice between these routes may depend on the availability and cost of the starting materials. A general representation of the Friedel-Crafts acylation is shown below:

Table 1: Representative Conditions for Friedel-Crafts Acylation

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temperature (°C) |

| Toluene | Benzoyl Chloride | AlCl₃ | Dichloromethane | Room Temperature |

| Benzene | p-Toluoyl Chloride | AlCl₃ | Carbon disulfide | Reflux |

Following the acylation, purification techniques such as distillation or recrystallization are employed to isolate the desired 4-methylbenzophenone. chegg.com

Introduction and Functionalization of the Piperidinomethyl Moiety

The introduction of the piperidinomethyl group at the ortho position of the benzophenone core is a key step. The Mannich reaction is a classic and highly effective method for the aminomethylation of a carbon acid. nih.govnih.govepa.govjofamericanscience.org In this case, 2-methylbenzophenone (B1664564) can serve as the precursor. The benzylic protons of the 2-methyl group are sufficiently acidic to participate in the Mannich reaction.

The reaction involves the condensation of 2-methylbenzophenone with formaldehyde (B43269) and a secondary amine, piperidine (B6355638), typically in the presence of an acid catalyst. epa.govmdma.ch The reaction proceeds through the formation of an iminium ion from formaldehyde and piperidine, which then reacts with the enol or enolate form of the ketone.

A plausible synthetic sequence would be:

Friedel-Crafts Acylation: Synthesis of 2-methylbenzophenone from toluene and benzoyl chloride, or from 2-methylbenzoyl chloride and benzene.

Mannich Reaction: Reaction of 2-methylbenzophenone with paraformaldehyde and piperidine hydrochloride in a suitable solvent like ethanol (B145695) with heating.

Table 2: General Conditions for the Mannich Reaction

| Ketone | Aldehyde | Amine | Solvent | Conditions |

| 2-Methylbenzophenone | Paraformaldehyde | Piperidine | Ethanol | Reflux, with HCl |

Regioselective Methylation Techniques for Aromatic Ring Systems

While the primary proposed synthesis involves starting with methylated precursors, regioselective methylation of a pre-formed benzophenone or piperidinomethyl benzophenone is a theoretical alternative, though likely more complex. Direct C-H methylation of aromatic rings is challenging and often lacks selectivity. However, if a suitable precursor with a directing group (e.g., a hydroxyl or amino group) were present, methylation could be achieved prior to its conversion to the final product. For instance, a hydroxyl group can be methylated using reagents like dimethyl sulfate (B86663) or methyl iodide in the presence of a base. The position of this directing group would dictate the site of methylation.

Chemical Reactivity and Derivatization Strategies for this compound

The structure of this compound offers several sites for chemical modification, allowing for the generation of a library of analogues. These sites include the benzophenone carbonyl group, the two aromatic rings, and the piperidine heterocycle.

Modifying the Benzophenone Backbone for Diversified Analogues

The benzophenone core is a key area for derivatization.

Reduction of the Carbonyl Group: The ketone can be reduced to a secondary alcohol using various reducing agents. Sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) would yield the corresponding diarylmethanol.

Wolff-Kishner or Clemmensen Reduction: These reactions can be used to completely remove the carbonyl group, converting the benzophenone into a diarylmethane. The Wolff-Kishner reduction uses hydrazine (B178648) and a strong base at high temperatures, while the Clemmensen reduction employs a zinc-mercury amalgam in concentrated hydrochloric acid. youtube.com

Wittig Reaction: The carbonyl group can be converted to an alkene through reaction with a phosphorus ylide (Wittig reagent).

Grignard and Organolithium Reactions: Addition of organometallic reagents to the carbonyl group can generate tertiary alcohols.

Electrophilic Aromatic Substitution: The two aromatic rings can undergo further electrophilic substitution reactions such as nitration, halogenation, or sulfonation. The substitution pattern will be directed by the existing substituents (the alkyl group, the carbonyl group, and the piperidinomethyl group). The piperidinomethyl group, being ortho- and para-directing, and the methyl group, also ortho- and para-directing, will influence the position of the incoming electrophile.

Table 3: Potential Derivatization Reactions of the Benzophenone Backbone

| Reaction Type | Reagents | Product Functional Group |

| Carbonyl Reduction | NaBH₄ or LiAlH₄ | Secondary Alcohol |

| Deoxygenation | H₂NNH₂/KOH (Wolff-Kishner) | Methylene (B1212753) |

| Olefination | Ph₃P=CH₂ (Wittig) | Alkene |

| Nucleophilic Addition | CH₃MgBr (Grignard) | Tertiary Alcohol |

| Nitration | HNO₃/H₂SO₄ | Nitro-substituted aromatic ring |

Chemical Transformations of the Piperidine Heterocycle

The piperidine ring provides another handle for chemical modification. ijnrd.orgnih.gov

N-Alkylation and N-Acylation: The nitrogen atom of the piperidine ring is nucleophilic and can be readily alkylated with alkyl halides or acylated with acyl chlorides or anhydrides. nih.gov This allows for the introduction of a wide variety of substituents on the nitrogen atom.

Hofmann Elimination: Quaternization of the piperidine nitrogen with an excess of methyl iodide, followed by treatment with a base like silver oxide, can lead to the opening of the piperidine ring through Hofmann elimination.

Oxidation: Oxidation of the piperidine ring can occur, although this can be challenging without affecting other parts of the molecule. Strong oxidizing agents could potentially lead to ring opening or the formation of lactams.

Table 4: Potential Derivatization Reactions of the Piperidine Moiety

| Reaction Type | Reagents | Product Feature |

| N-Alkylation | Methyl Iodide | Quaternary ammonium (B1175870) salt |

| N-Acylation | Acetyl Chloride | N-acetylpiperidine derivative |

| Ring Opening | 1. Excess CH₃I; 2. Ag₂O, heat | Diene |

Synthetic Routes for Further Functionalization of the Methyl Group

The p-tolyl methyl group of this compound serves as a versatile handle for introducing additional chemical diversity. Its strategic position on the benzophenone scaffold allows for a variety of chemical transformations, enabling the synthesis of a wide array of derivatives. Key methodologies for this functionalization include oxidation, halogenation, and modern C-H activation techniques.

Oxidation: The benzylic methyl group is susceptible to oxidation, which can be controlled to yield either an aldehyde or a carboxylic acid functional group, depending on the reagents and conditions employed. Strong oxidizing agents, such as potassium permanganate (B83412) or chromium trioxide in acidic media, typically convert the methyl group directly into a carboxylic acid. ncert.nic.inmdpi.com For instance, a well-documented procedure involves the oxidation of 4-methylbenzophenone using chromium (VI) oxide to produce 4-benzoylbenzoic acid. mdpi.com Milder and more selective methods can be used to stop the oxidation at the aldehyde stage. Reagents like cerium(IV) ammonium nitrate (B79036) and 2,3-dichloro-5,6-dicyanobenzo-1,4-quinone (DDQ) are effective for this transformation, particularly with electron-rich aromatic systems. thieme-connect.de Another approach utilizes an iodine/DMSO system, which can mediate the oxidation of aryl methyl ketones. researchgate.net

Halogenation: The introduction of halogen atoms into the methyl group can be achieved through free-radical halogenation. This reaction typically requires UV light or a radical initiator and proceeds by replacing one or more of the benzylic hydrogens with chlorine or bromine. libretexts.orglibretexts.org This process allows for the stepwise formation of (halomethyl), (dihalomethyl), and (trihalomethyl)phenyl derivatives, which are valuable synthetic intermediates for subsequent nucleophilic substitution or cross-coupling reactions. libretexts.org It is crucial to employ radical conditions to ensure substitution on the methyl group rather than electrophilic substitution on the aromatic ring. libretexts.orgnumberanalytics.com

C-H Activation: Modern transition-metal-catalyzed C-H activation offers a powerful and direct route for functionalizing the methyl group. These methods avoid the need for pre-functionalized substrates. For example, palladium-catalyzed protocols have been developed for the dual C-H functionalization of aromatic ketones, activating C(sp³)–H bonds at the benzylic position. rsc.org Furthermore, cobalt-catalyzed C-H methylation using trimethoxyboroxine (B89493) (Me₃B₃O₃) has been shown to be effective for aryl ketones, representing a state-of-the-art method for installing "magic methyl" groups. rsc.org These advanced strategies provide a direct and atom-economical pathway to modify the methyl group.

| Transformation | Typical Reagents/Conditions | Resulting Functional Group | Reference |

|---|---|---|---|

| Oxidation to Carboxylic Acid | CrO₃, H₂SO₄, AcOH | -COOH | mdpi.com |

| Oxidation to Aldehyde | Cerium(IV) Ammonium Nitrate (CAN) | -CHO | thieme-connect.de |

| Radical Halogenation | N-Bromosuccinimide (NBS), Initiator (e.g., AIBN) | -CH₂Br | libretexts.orglibretexts.org |

| C-H Activation/Functionalization | Pd(OAc)₂, Ligands | -CH₂-R (various) | rsc.org |

Advanced Synthetic Techniques Applicable to Piperidinomethyl Benzophenone Derivatives

The synthesis of the core structure of this compound and its analogs can be significantly enhanced by employing modern synthetic strategies that prioritize efficiency, atom economy, and environmental sustainability. These include one-pot multicomponent reactions and the application of green chemistry principles.

Development of Efficient One-Pot and Multicomponent Reactions

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all starting materials, offer a highly efficient route to complex molecules like piperidinomethyl benzophenones. taylorfrancis.com These reactions reduce the number of synthetic steps, minimize waste from intermediate purification, and save time and resources.

The synthesis of highly substituted piperidines is a well-established area for MCRs. acs.orgresearchgate.net A common strategy involves the condensation of an aldehyde, an amine, and a β-dicarbonyl compound or a related active methylene species. taylorfrancis.comresearchgate.net For the synthesis of piperidinomethyl benzophenone derivatives, one could envision a pseudo-five-component reaction involving an aromatic aldehyde, an amine, and a β-keto ester, catalyzed by an agent like sulfated titania or phenylboronic acid. researchgate.netresearchgate.net Such an approach could rapidly generate a library of structurally diverse piperidine-containing compounds.

One-pot syntheses, which involve sequential transformations in a single reactor without isolating intermediates, are also highly valuable. For instance, a one-pot procedure for synthesizing 2-aminothiazoles from aromatic methyl ketones proceeds via an initial α-bromination followed by cyclization with thiourea. clockss.org A similar tandem strategy could be conceptualized for the target molecule, potentially starting from 2,4'-dimethylbenzophenone. An initial radical bromination of the 2-methyl group could be followed by in-situ displacement with piperidine to afford the final product in a single, streamlined process.

| Reaction Type | Key Components | Catalyst/Conditions | Product Scaffold | Reference |

|---|---|---|---|---|

| Three-Component Piperidine Synthesis | Aromatic Aldehyde, Amine, β-Keto Ester | Phenylboronic acid, Acetonitrile (B52724) | Highly Functionalized Piperidine | researchgate.net |

| Pseudo Five-Component Piperidine Synthesis | Aromatic Aldehyde, Ammonium Acetate (B1210297), β-Nitrostyrene, Meldrum's Acid | Reflux in Ethanol | Highly Functionalized Piperidine | acs.org |

| One-Pot 2-Aminobenzophenone (B122507) Synthesis | Isatoic Anhydride, Benzene derivative | (Diacetoxyiodo)benzene (DIB), Microwave | 2-Aminobenzophenone | jetir.org |

Green Chemistry Principles in Benzophenone Derivative Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net The traditional synthesis of benzophenones often relies on the Friedel-Crafts acylation, which typically uses stoichiometric amounts of Lewis acids like aluminum chloride (AlCl₃) and halogenated solvents, leading to significant chemical waste and environmental concerns. rsc.org

Modern approaches seek to replace these hazardous reagents with more benign alternatives. Key green strategies applicable to benzophenone synthesis include:

Use of Solid Acid Catalysts: Heterogeneous catalysts such as sulfated zirconia have proven effective for Friedel-Crafts acylation. rsc.org These solid catalysts can be easily separated from the reaction mixture and potentially recycled, simplifying product purification and reducing waste.

Metal- and Halogen-Free Acylation: Methanesulfonic anhydride has emerged as an excellent reagent for promoting Friedel-Crafts acylation without the need for metal or halogen-containing catalysts. organic-chemistry.orgacs.org This method generates minimal waste and avoids the use of toxic components.

Ionic Liquids as Catalyst and Solvent: Lewis acidic ionic liquids, such as those based on 1-butyl-3-methylimidazolium chloride (BmimCl) combined with FeCl₃ or ZnCl₂, can act as both the catalyst and the solvent for Friedel-Crafts reactions. researchgate.net These systems often exhibit high catalytic activity and can be recycled, offering a greener alternative to conventional solvents.

Alternative Energy Sources: The use of microwave irradiation can significantly accelerate reactions, often leading to higher yields and cleaner product profiles in shorter times, as demonstrated in the synthesis of 2-aminobenzophenone derivatives. jetir.org Photochemical methods, such as the photoreduction of benzophenones using sunlight, exemplify the use of renewable energy in chemical synthesis. neliti.com

| Green Approach | Example Reagent/Catalyst | Advantage | Reference |

|---|---|---|---|

| Heterogeneous Catalysis | Sulfated Zirconia | Recyclable, easy separation, selective. | rsc.org |

| Metal- and Halogen-Free Catalysis | Methanesulfonic Anhydride | Minimal and benign waste, avoids toxic metals/halogens. | organic-chemistry.orgacs.org |

| Ionic Liquid Media | BmimCl–FeCl₃ | Acts as both solvent and catalyst, recyclable. | researchgate.net |

| Alternative Energy | Microwave Irradiation | Faster reaction times, often higher yields. | jetir.org |

Mechanistic Elucidation of 4 Methyl 2 Piperidinomethyl Benzophenone S Biological Actions

Identification of Specific Cellular and Molecular Targets

Research dedicated to identifying the precise cellular and molecular targets of 4'-Methyl-2-piperidinomethyl benzophenone (B1666685) is not currently published. While compounds with similar structural motifs, such as benzophenone and piperidine (B6355638) derivatives, have been investigated for a range of biological activities, direct evidence for the specific interactions of this compound is absent.

Investigations into Direct Enzyme Inhibition (e.g., Cathepsin L, MMPs, p38 MAP Kinase, Reverse Transcriptase)

No studies were found that specifically investigated the inhibitory activity of 4'-Methyl-2-piperidinomethyl benzophenone against Cathepsin L, matrix metalloproteinases (MMPs), p38 MAP Kinase, or reverse transcriptase. Therefore, no data on its potential as an inhibitor for these enzymes can be presented.

Characterization of Receptor Binding Affinities and Selectivity

There is no available data characterizing the receptor binding affinities and selectivity profile of this compound. Such studies are crucial for understanding the pharmacodynamics of a compound, but they have not been reported for this specific molecule.

Pathways of Signal Transduction Modulation

Without identified molecular targets, the pathways of signal transduction that may be modulated by this compound remain unknown.

Disruption of Inflammatory Signaling Cascades at the Cellular Level

While some benzophenone and piperidine derivatives have been noted for their anti-inflammatory properties, there is no specific research detailing how this compound might disrupt inflammatory signaling cascades at the cellular level.

Activation or Inhibition of Apoptotic and Cell Death Pathways

Similarly, although some related compounds have demonstrated pro-apoptotic effects in cancer cell lines, the role of this compound in the activation or inhibition of apoptotic and cell death pathways has not been documented.

Computational and Structure-Based Mechanistic Insights

No computational or structure-based studies, such as molecular docking or simulations, have been published for this compound. These types of studies would provide valuable insights into its potential binding modes and interactions with biological macromolecules, but this information is not currently available.

Molecular Docking Simulations for Ligand-Target Interaction Prediction

For instance, molecular docking studies on other benzophenone derivatives have been used to predict their interactions with various enzymes and receptors. These studies help in understanding how the substitution pattern on the benzophenone core influences binding. For example, the presence of hydroxyl groups, as seen in some natural benzophenones, can significantly impact binding through the formation of hydrogen bonds. researchgate.net Similarly, the addition of a piperidine ring, as in the case of this compound, introduces a basic nitrogen atom that can participate in ionic interactions or hydrogen bonding, potentially enhancing binding affinity to specific biological targets.

The general approach in such simulations involves defining a binding site on the target protein and then computationally placing the ligand in various orientations and conformations within this site. A scoring function is then used to estimate the binding affinity for each pose. For a compound like this compound, potential targets for docking studies could include enzymes involved in inflammatory pathways or cancer-related proteins, given the known activities of other benzophenone derivatives. nih.govresearchgate.net

Table 1: Examples of Molecular Docking Studies on Benzophenone Derivatives

| Compound/Derivative Class | Target Protein | Key Findings |

|---|---|---|

| Hydroxybenzophenones | Cyclooxygenase (COX) | Potential for anti-inflammatory activity through inhibition of COX enzymes. nih.gov |

| Substituted Benzophenones | HIV-1 Reverse Transcriptase | Certain substitution patterns enhance binding to the enzyme's active site. |

| Benzophenone Thiazole (B1198619) Derivatives | Prostaglandin (B15479496) Production Pathways | Inhibition of prostaglandin production, suggesting anti-inflammatory mechanisms. mdpi.com |

Analysis of Key Binding Interactions: Hydrogen Bonding and Pi-Orbital Stacking

The biological activity of benzophenone derivatives is often dictated by their ability to form specific non-covalent interactions with their target macromolecules. Two of the most important interactions are hydrogen bonding and pi-orbital stacking.

Hydrogen Bonding: A hydrogen bond is a primarily electrostatic force of attraction between a hydrogen (H) atom which is covalently bound to a more electronegative atom or group, and another electronegative atom. The piperidine and carbonyl groups in this compound are potential sites for hydrogen bonding. The nitrogen atom in the piperidine ring can act as a hydrogen bond acceptor, while the oxygen of the carbonyl group can also accept hydrogen bonds. The presence of these functional groups is crucial for the molecule's interaction with biological targets that have hydrogen bond donor groups, such as amino acid residues like serine, threonine, or tyrosine in a protein's active site.

Pi-Orbital Stacking: Pi-stacking (or π-π stacking) refers to the attractive, noncovalent interactions between aromatic rings. The two phenyl rings of the benzophenone core in this compound are capable of engaging in pi-stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan within a protein's binding pocket. These interactions are crucial for the proper orientation and stabilization of the ligand-protein complex. The dihedral angle between the two aromatic rings of the benzophenone scaffold can influence the geometry of these pi-stacking interactions.

In silico analyses and crystal structure determinations of related compounds have demonstrated the importance of these interactions. For example, studies on other heterocyclic derivatives have shown how hydrogen bonds and pi-stacking interactions dictate the binding orientation and affinity.

Table 2: Potential Intermolecular Interactions of this compound

| Functional Group | Potential Interaction | Interacting Partner (in a protein) |

|---|---|---|

| Carbonyl Group (C=O) | Hydrogen Bond Acceptor | Hydrogen bond donor amino acids (e.g., Ser, Thr, Tyr) |

| Piperidine Nitrogen | Hydrogen Bond Acceptor | Hydrogen bond donor amino acids (e.g., Ser, Thr, Tyr) |

| Benzoyl Phenyl Ring | Pi-Stacking | Aromatic amino acids (e.g., Phe, Tyr, Trp) |

| Methyl-substituted Phenyl Ring | Pi-Stacking, Hydrophobic Interactions | Aromatic and nonpolar amino acids |

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of 4 Methyl 2 Piperidinomethyl Benzophenone Analogues

Determinants of Biological Potency and Selectivity

The biological potency and selectivity of 4'-Methyl-2-piperidinomethyl benzophenone (B1666685) analogues are governed by the specific arrangement and nature of their constituent chemical groups.

Influence of Substitutions on the Benzophenone Core Structure

The benzophenone scaffold is a common feature in many pharmacologically active compounds. nih.gov Alterations to this core structure have been shown to significantly impact biological activity. For instance, the introduction of various substituents can modulate the electronic and steric properties of the molecule, thereby influencing its interaction with biological targets. nih.gov

Quantitative structure-activity relationship (QSAR) studies on a series of benzophenone derivatives have indicated that electron-donating or electron-releasing substituents are desirable for enhancing certain biological activities, such as antimalarial properties. nih.gov This is because there is an inverse relationship between the electron affinity and the antimalarial activity of benzophenones. nih.gov Furthermore, the polarity of the benzophenone derivatives, as indicated by the dipole moment, shows a positive correlation with antimalarial activity. nih.gov

In the context of anticancer activity, the presence of methyl, chloro, and fluoro groups on the benzophenone moiety has been found to be important for biological activity. nih.gov Specifically, one study highlighted a compound with these substitutions as a lead compound due to its significant structure-activity relationship compared to other analogues. nih.gov

Significance of the Piperidinomethyl Group's Position and Conformation

Theoretical studies on related methyl-substituted 4-(m-OH phenyl) piperidines have demonstrated that the orientation of substituents on the piperidine (B6355638) ring is a crucial determinant of agonism and antagonism at biological targets. nih.gov This suggests that the stereochemistry of the piperidinomethyl group in 4'-Methyl-2-piperidinomethyl benzophenone analogues is a key factor in their biological effects.

The introduction of unsaturation within the piperidine ring has been shown to increase potency in some series of compounds, indicating that the conformational flexibility or rigidity of the ring system is an important SAR determinant. dndi.org

Contribution of the 4'-Methyl Group to Pharmacological Profiles

The 4'-methyl group on one of the phenyl rings of the benzophenone core also makes a significant contribution to the pharmacological profile. This substituent can influence the molecule's lipophilicity, metabolic stability, and interaction with target proteins.

In studies of benzophenone derivatives as antitumor agents, the presence of a methyl group on the benzophenone moiety, in combination with other substituents like chloro and fluoro groups, was associated with good biological activity. nih.gov Similarly, in a series of (2-aroyl-4-methylphenoxy) acetamides, a related benzophenone analogue, the presence of a methyl group was a common feature in compounds investigated for their anti-tumor effects. nih.gov The addition of a methyl group to the meta position of a benzene (B151609) moiety in other series of compounds has been shown to be important for inhibitory activity. polyu.edu.hk

Comparative Analysis with Diverse Benzophenone Derivatives

To further understand the SAR of this compound, it is useful to compare it with derivatives containing different nitrogenous heterocycles and various substituents on the aromatic rings.

Evaluation of Different Nitrogen-Containing Heterocycles (e.g., Pyrrolidine (B122466), Piperazine (B1678402), Azetidine) on Activity

The nature of the nitrogen-containing heterocycle can have a profound impact on the biological activity of benzophenone derivatives. While this article focuses on piperidine, comparisons with other heterocycles such as pyrrolidine, piperazine, and azetidine (B1206935) provide valuable SAR insights.

For instance, in a study of P-glycoprotein inhibitors, a 4-tolylpiperazine moiety was found in the top-ranked benzophenone analogue, highlighting the importance of this specific heterocycle in that context. acs.org In another study, the replacement of a piperidine with a pyrrolidine analogue resulted in a moderately active but significantly less metabolically stable compound. dndi.org This underscores that the choice of the heterocyclic ring affects not only potency but also pharmacokinetic properties. The synthesis of a variety of nitrogen-containing benzophenone analogues via the Mannich reaction has been a common strategy to explore a range of biological activities, including anti-inflammatory and antioxidant effects. nih.gov

The following table summarizes the general influence of different nitrogen-containing heterocycles on the activity of pharmacologically active compounds, drawing from broader medicinal chemistry knowledge.

| Heterocycle | General Observations on Activity |

| Piperidine | Often associated with potent activity at various CNS and other receptors. The ring conformation is a key determinant of activity. nih.gov |

| Pyrrolidine | Can lead to active compounds, but may alter metabolic stability compared to piperidine. dndi.org |

| Piperazine | Frequently used in drug design to introduce a second amine function, which can be used to modulate solubility and target interactions. A 4-tolylpiperazine moiety was found in a potent P-glycoprotein inhibitor. acs.org |

| Azetidine | As a smaller ring system, it can impose more conformational constraints, which may be beneficial or detrimental to activity depending on the target. |

Impact of Halogenation and Other Substituents on the Aromatic Rings

The introduction of halogens and other substituents onto the aromatic rings of the benzophenone core is a common strategy to modulate potency and selectivity.

Halogenation, such as the introduction of chloro and fluoro groups, has been shown to be beneficial for the anticancer activity of certain benzophenone analogues. nih.gov A study on the antiproliferative effects of benzophenone-thiazole derivatives found that a compound with methyl and fluoro groups on the benzophenone moiety was the most active. nih.gov

Research on the chlorination of benzophenone-1, a related compound, revealed that monochlorinated and dichlorinated products exhibited significantly higher antiandrogenic activity than the parent compound. acs.orgnih.gov This enhancement was attributed to increased hydrophobic interactions with the target receptor. acs.orgnih.gov

The table below provides a summary of the observed impact of various substituents on the activity of benzophenone derivatives based on available research.

| Substituent | Position | Observed Impact on Biological Activity | Reference |

| Methyl | Benzophenone moiety | In combination with other groups, associated with good anticancer activity. | nih.gov |

| Chloro | Benzophenone moiety | Important for anticancer activity in combination with other substituents. | nih.gov |

| Fluoro | Benzophenone moiety | Contributes to potent antiproliferative effects. | nih.gov |

| Methoxy | para position of ring B | Showed the highest anti-tumor activity in a series of (2-aroyl-4-methylphenoxy) acetamides. | nih.gov |

| Halogen | Fluorophenyl moiety | Essential for the inhibitory effects on certain transporters. | polyu.edu.hk |

Application of Computational Chemistry in SAR/QSAR

Computational chemistry has emerged as an indispensable tool in drug discovery, offering powerful methods to investigate molecular interactions and predict biological activities. In the context of this compound analogues, computational approaches enable the elucidation of complex relationships between three-dimensional molecular features and their effects on biological targets.

Predictive QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. The development of such models for this compound analogues is crucial for the virtual screening of large compound libraries and the de novo design of novel, more active molecules.

A QSAR study on a series of benzophenone derivatives as antimalarial agents demonstrated the potential of this approach. In this study, various physicochemical descriptors were correlated with the antimalarial activity using multiple linear regression analysis. The resulting QSAR model was successfully used to predict the activity of new benzophenone derivatives, significantly increasing the success rate of identifying active compounds from 14.28% in the initial set to 50% in the designed test set. nih.gov The best QSAR model revealed that a combination of potential energy, dipole moment, and electron affinity governed the antimalarial activity. nih.gov A lower potential energy and a higher dipole moment were associated with increased activity. nih.gov

For this compound analogues, a hypothetical QSAR model could be developed by systematically modifying the core structure and evaluating the impact on a specific biological activity (e.g., enzyme inhibition, receptor binding). Key structural features that can be varied include:

Substitution on the 4'-methylphenyl ring: Introducing different substituents (e.g., electron-donating or electron-withdrawing groups) in place of the methyl group can modulate the electronic properties and steric bulk of the molecule.

Modification of the piperidine ring: Altering the piperidine moiety, for instance, by introducing substituents on the ring or replacing it with other heterocyclic systems (e.g., morpholine (B109124), piperazine), can influence the compound's basicity, lipophilicity, and hydrogen bonding capacity. acs.org

A predictive QSAR model for a hypothetical series of this compound analogues might take the following form:

Biological Activity (log 1/IC50) = c0 + c1LogP + c2DipoleMoment + c3*StericParameter + ...

Where c0, c1, c2, c3 are coefficients determined from the regression analysis of a training set of compounds.

Table 1: Hypothetical Data for a QSAR Model of this compound Analogues

| Compound | 4'-Substituent | Piperidine Modification | Biological Activity (IC50, µM) | LogP | Dipole Moment (Debye) |

| 1 | -CH3 | Unsubstituted | 1.5 | 4.2 | 3.1 |

| 2 | -OCH3 | Unsubstituted | 0.8 | 4.0 | 3.5 |

| 3 | -Cl | Unsubstituted | 2.1 | 4.7 | 2.8 |

| 4 | -CH3 | 4-hydroxy | 0.5 | 3.8 | 4.0 |

| 5 | -CH3 | 4-fluoro | 1.2 | 4.3 | 2.9 |

This interactive table illustrates how systematic structural modifications can lead to variations in biological activity and physicochemical properties, forming the basis for a predictive QSAR model. By analyzing these relationships, medicinal chemists can prioritize the synthesis of compounds with a higher probability of exhibiting the desired biological effect.

Physicochemical descriptors play a pivotal role in determining the pharmacokinetic and pharmacodynamic properties of a drug molecule. Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP), is a critical parameter that influences a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, as well as its ability to bind to a biological target. nih.gov

In a study of benzophenone-type inhibitors of P-glycoprotein (P-gp), a protein associated with multidrug resistance in cancer, a clear correlation was observed between lipophilicity and inhibitory activity. acs.org The biological activity of the benzophenone derivatives was found to increase with their lipophilicity, suggesting that these compounds likely access the P-gp binding site from within the lipid bilayer of the cell membrane. nih.gov

However, simply increasing lipophilicity is not always beneficial, as it can lead to poor solubility, increased metabolic clearance, and off-target toxicity. nih.gov Therefore, a more nuanced metric, the lipophilic efficiency (LipE), has been introduced. LipE is defined as the pIC50 minus the LogP and provides a measure of how effectively a compound utilizes its lipophilicity to achieve potency. nih.gov A higher LipE value is generally desirable in drug design.

For this compound analogues, a systematic investigation into the relationship between lipophilicity and biological efficacy would be crucial. The lipophilicity of the analogues can be fine-tuned by introducing polar or non-polar functional groups at various positions on the molecule.

Table 2: Correlation of Lipophilicity (LogP) and Lipophilic Efficiency (LipE) with Biological Efficacy in a Hypothetical Series of this compound Analogues

| Compound | Modification | IC50 (µM) | pIC50 | LogP | Lipophilic Efficiency (LipE) |

| 1 | 4'-CH3 | 1.5 | 5.82 | 4.2 | 1.62 |

| 2 | 4'-OH | 0.9 | 6.05 | 3.5 | 2.55 |

| 3 | 4'-CF3 | 3.2 | 5.50 | 5.1 | 0.40 |

| 4 | 2-piperidinomethyl -> 2-morpholinomethyl | 2.5 | 5.60 | 3.9 | 1.70 |

| 5 | Unsubstituted Phenyl -> 4-Cl-Phenyl | 0.7 | 6.15 | 4.9 | 1.25 |

This interactive table demonstrates the interplay between structural modifications, lipophilicity, and biological efficacy. For instance, introducing a hydroxyl group (Compound 2) might decrease lipophilicity but increase potency through favorable hydrogen bonding interactions, leading to a higher LipE. Conversely, a highly lipophilic trifluoromethyl group (Compound 3) might decrease potency, resulting in a low LipE. The analysis of such data allows for the optimization of the lead compound to achieve a balance between potency and desirable physicochemical properties.

Advanced Analytical Methodologies for the Characterization and Detection of 4 Methyl 2 Piperidinomethyl Benzophenone

High-Resolution Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone for isolating an analyte from complex mixtures prior to its detection and quantification. The choice between liquid and gas chromatography depends on the analyte's physicochemical properties, such as polarity, volatility, and thermal stability.

Ultra-High Performance Liquid Chromatography (UHPLC) is a premier technique for analyzing non-volatile and thermally labile compounds like 4'-Methyl-2-piperidinomethyl benzophenone (B1666685). Its use of sub-2 µm particle columns allows for higher resolution, greater sensitivity, and significantly faster analysis times compared to traditional HPLC. researchgate.net

For the analysis of 4'-Methyl-2-piperidinomethyl benzophenone, a reversed-phase UHPLC setup would be the most effective approach. This method separates compounds based on their hydrophobicity. Given the compound's structure, it is expected to be well-retained on a C18 or C8 stationary phase. The mobile phase would typically consist of a gradient mixture of an aqueous component (like water with a formic acid or ammonium (B1175870) acetate (B1210297) modifier to improve peak shape and ionization efficiency for mass spectrometry) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). A patent for the related compound, 4-methylbenzophenone (B132839), utilized an acetonitrile solution and high-performance liquid chromatography, demonstrating the suitability of this solvent system. google.com

Table 1: Illustrative UHPLC Parameters for Benzophenone Derivative Analysis This table presents typical starting conditions for method development for this compound, based on established methods for similar compounds.

| Parameter | Typical Setting | Purpose |

| Column | Reversed-Phase C18 or C8 (e.g., 100 mm x 2.1 mm, 1.7 µm) | Provides hydrophobic interaction for analyte retention. |

| Mobile Phase A | Water + 0.1% Formic Acid | Aqueous component; acid modifier aids in protonation for MS detection. |

| Mobile Phase B | Acetonitrile or Methanol | Organic solvent to elute the analyte. |

| Gradient | Start at 5-10% B, ramp up to 95-100% B over several minutes, then re-equilibrate | Allows for the elution of a wide range of compounds and sharpens analyte peaks. |

| Flow Rate | 0.3 - 0.5 mL/min | Optimal for small particle columns to ensure efficiency. |

| Column Temperature | 30 - 45 °C | Controls retention time and viscosity of the mobile phase. |

| Injection Volume | 1 - 5 µL | Standard volume for analytical-scale UHPLC. |

Gas Chromatography (GC) is a powerful technique for separating volatile and thermally stable compounds. While the boiling point of this compound is high (458.0±45.0 °C), GC analysis is feasible. chemicalbook.com Research on similar compounds, such as benzophenone and 4-methylbenzophenone, has successfully employed GC coupled with mass spectrometry (GC-MS) for their determination in various samples, including breakfast cereals and sunscreen. nih.govnih.gov

For direct GC analysis, a high-temperature capillary column with a low-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane) would be suitable. However, the presence of the piperidine (B6355638) nitrogen might lead to peak tailing due to interaction with active sites on the column or in the injector. If this occurs, derivatization of the piperidine group could be employed to improve chromatographic performance, though this adds a step to sample preparation. Given the compound's thermal stability, in-source fragmentation in the GC-MS could also be a consideration.

Mass Spectrometry (MS) Based Detection and Structural Elucidation

Mass Spectrometry (MS) is an indispensable tool for the detection and structural confirmation of organic molecules. It measures the mass-to-charge ratio (m/z) of ions, providing molecular weight and fragmentation information. nih.gov

Tandem mass spectrometry (MS/MS) is the gold standard for quantifying trace levels of compounds in complex matrices due to its exceptional sensitivity and specificity. nih.govwikipedia.org In an MS/MS experiment, a specific precursor ion (typically the protonated molecule, [M+H]⁺) corresponding to the analyte is selected, fragmented, and one or more specific product ions are monitored. This technique, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), drastically reduces background noise and chemical interference.

For this compound (Molecular Formula: C₂₀H₂₃NO, Molecular Weight: 293.4 g/mol ), the [M+H]⁺ ion would be m/z 294.2. chemicalbook.com The fragmentation (MS/MS) spectrum would likely be dominated by characteristic losses related to its structure. Based on the analysis of similar structures, key fragmentations could include:

Loss of the piperidine ring: Cleavage of the bond between the benzyl (B1604629) group and the piperidinomethyl nitrogen.

Formation of the p-tolyl cation or related fragments.

Cleavage at the carbonyl group.

The development of a quantitative MS/MS method would involve optimizing the collision energy to produce stable and unique product ions for reliable quantification. wvu.edu

Table 2: Hypothetical MS/MS Transitions for this compound This table illustrates potential precursor-product ion pairs for developing a quantitative MS/MS method. Actual values require experimental verification.

| Precursor Ion (m/z) | Proposed Product Ion (m/z) | Proposed Neutral Loss/Fragment Identity | Role in Assay |

| 294.2 ([M+H]⁺) | Hypothetical: 209.1 | Loss of Piperidine (C₅H₁₀N) | Quantifier Ion |

| 294.2 ([M+H]⁺) | Hypothetical: 91.1 | p-Tolyl Cation (C₇H₇) | Qualifier Ion |

| 294.2 ([M+H]⁺) | Hypothetical: 98.1 | Piperidinomethyl Cation (C₆H₁₂N) | Confirmation Ion |

The use of a stable isotope-labeled internal standard (SIL-IS) is the most effective method for achieving high accuracy and precision in quantitative mass spectrometry. mdpi.comlongdom.org A SIL-IS is an analogue of the analyte where several atoms (e.g., ²H, ¹³C, ¹⁵N) have been replaced with their heavy isotopes. researchgate.netscispace.com

A suitable SIL-IS for this compound would have identical chemical and physical properties, meaning it co-elutes chromatographically and experiences the same extraction recovery and matrix effects (ion suppression or enhancement). longdom.org However, because it has a different mass, the mass spectrometer can distinguish it from the target analyte. By adding a known amount of the SIL-IS to every sample at the beginning of the preparation process, any variations or losses during sample handling and analysis are corrected for, leading to highly reliable quantification. mdpi.com

Sophisticated Sample Preparation and Extraction Methods from Biological and Environmental Matrices

Effective sample preparation is critical to remove interfering substances and concentrate the analyte before instrumental analysis. nih.gov The choice of technique depends on the matrix's complexity and the analyte's concentration.

Biological Matrices (e.g., Plasma, Urine): For biological fluids, techniques like Liquid-Liquid Extraction (LLE) , Solid-Phase Extraction (SPE) , and Supported Liquid Extraction (SLE) are common. nih.govmdpi.comnih.gov SPE, using a sorbent like C18 or a mixed-mode cation exchange resin (to retain the basic piperidine nitrogen), would be highly effective at cleaning up the sample and concentrating the analyte. mdpi.com The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, widely used in pesticide analysis, could also be adapted for extracting this compound from complex biological solids. researchgate.net

Environmental Matrices (e.g., Water, Soil, Sludge): For water samples, SPE is the most common and effective technique for extracting benzophenone derivatives. mdpi.com Cartridges packed with materials like C18 are used to adsorb the compounds from the water, which are then eluted with an organic solvent. mdpi.com For solid matrices like soil or sediment, pressurized liquid extraction or ultrasonic extraction with a suitable solvent (e.g., acetonitrile, ethyl acetate) followed by a cleanup step like SPE or dispersive SPE (dSPE) would be necessary to achieve good recovery. mdpi.commdpi.com

Accelerated Extraction Techniques (e.g., FaPEx, DLLME)

Modern analytical workflows increasingly rely on accelerated extraction techniques that offer significant advantages over traditional methods, such as reduced solvent consumption, faster extraction times, and higher enrichment factors. These green analytical chemistry approaches are instrumental for the efficient isolation of target analytes like this compound from diverse sample types.

Fabric Phase Sorptive Extraction (FaPEx)

Fabric Phase Sorptive Extraction (FaPEx) is a novel microextraction technique that leverages a flexible fabric substrate, such as cellulose (B213188) or polyester, coated with a sol-gel-derived sorbent. redalyc.orgnih.gov This design creates a high-capacity, permeable extraction medium with a large primary contact surface area, facilitating rapid interaction between the analyte and the sorbent. redalyc.orgacs.org The strong chemical bond between the sorbent and the fabric allows for the use of various organic solvents for efficient back-extraction. redalyc.org

For the extraction of this compound, a medium-polar compound, a cellulose-based FPSE membrane coated with a polar sorbent like sol-gel polyethylene (B3416737) glycol (PEG) would be a suitable choice. nih.gov A hypothetical FaPEx protocol could involve immersing a 2.5 cm x 2.0 cm segment of the FPSE membrane into a 10 mL aqueous sample containing the analyte. acs.org The sample would be agitated, for instance by magnetic stirring at 800-1000 rpm for approximately 30-60 minutes, to facilitate the mass transfer of the analyte to the sorbent phase. acs.orgnih.gov Following extraction, the membrane would be removed and the analyte desorbed using a small volume (e.g., 500 µL) of a suitable organic solvent, such as methanol or acetonitrile, for about 10 minutes. nih.govacs.org This eluate can then be directly injected into an analytical instrument like an HPLC-UV or LC-MS/MS system for quantification.

Illustrative Performance Characteristics of FaPEx for a Benzophenone-type Analyte The following table illustrates typical performance data that could be expected when applying FaPEx to an analyte structurally similar to this compound, based on published literature for related compounds.

| Parameter | Expected Value | Reference |

|---|---|---|

| Recovery | 85% - 110% | escholarship.org |

| Limit of Detection (LOD) | 1 - 10 ng/mL | acs.org |

| Relative Standard Deviation (RSD) | < 10% | acs.org |

| Extraction Time | 30 - 60 min | acs.org |

Dispersive Liquid-Liquid Microextraction (DLLME)

Dispersive Liquid-Liquid Microextraction (DLLME) is a miniaturized liquid-phase extraction technique known for its simplicity, speed, and high enrichment factors. biosynth.comnih.gov The method involves the rapid injection of a mixture of an extraction solvent (a water-immiscible organic solvent) and a dispersive solvent (miscible in both the extraction solvent and the aqueous sample) into the aqueous sample. nih.gov This action creates a cloudy solution consisting of fine droplets of the extraction solvent dispersed throughout the sample, maximizing the surface area for analyte transfer. biosynth.com The phases are subsequently separated by centrifugation, and a small volume of the extraction solvent containing the concentrated analyte is collected for analysis. nih.gov

To apply DLLME for the analysis of this compound, a suitable extraction solvent would be a chlorinated solvent like chloroform (B151607) or a low-density solvent, while the dispersive solvent could be methanol, acetonitrile, or acetone. escholarship.orgbiosynth.com A hypothetical procedure would start with a 5-10 mL aqueous sample. A mixture containing, for example, 1.0 mL of methanol (dispersive solvent) and 100 µL of chloroform (extraction solvent) would be rapidly injected into the sample. biosynth.com After vortexing for 1-2 minutes to ensure thorough dispersion and extraction, the mixture would be centrifuged at high speed (e.g., 4000 rpm) for 5 minutes to sediment the extraction solvent. mdpi.com The upper aqueous layer is discarded, and the sedimented droplet is collected with a microsyringe for analysis.

Illustrative Performance Characteristics of DLLME for a Pharmaceutical Analyte The following table illustrates typical performance data that could be expected when applying DLLME to an analyte like this compound, based on published literature for related compounds.

| Parameter | Expected Value | Reference |

|---|---|---|

| Recovery | 70% - 99% | escholarship.org |

| Enrichment Factor | >100 | mdpi.com |

| Limit of Detection (LOD) | 0.5 - 50 ng/g | escholarship.org |

| Relative Standard Deviation (RSD) | < 5% | escholarship.org |

Enzymatic Hydrolysis and Dispersive Solid-Phase Extraction Protocols

In forensic and toxicological analysis, analytes are often present as metabolites conjugated with polar groups (e.g., glucuronides), which increases their water solubility and facilitates excretion. To analyze the parent compound, a hydrolysis step is often necessary to cleave these conjugates.

Enzymatic Hydrolysis

Enzymatic hydrolysis is a highly specific and mild method for cleaving conjugated metabolites, often preferred over harsh acid or base hydrolysis which can degrade the target analyte. nih.gov Hydrolase enzymes, such as β-glucuronidase from sources like Helix pomatia or abalone entrails, are commonly used. nih.gov Lipases are another class of hydrolases that show broad applicability, catalyzing the hydrolysis of esters and amides, and are known to be stable in organic solvents. nih.govnih.gov

For a compound like this compound, if it were to be analyzed from a biological matrix like urine, it might exist as a glucuronide conjugate. A potential enzymatic hydrolysis protocol would involve adjusting the pH of the urine sample to an optimal range for the chosen enzyme, typically pH 5.0-7.0. redalyc.orgnih.gov The enzyme preparation (e.g., β-glucuronidase) would be added, and the mixture incubated at a specific temperature, often around 37-42°C, for a period ranging from a few hours to overnight (e.g., 20 hours). nih.gov The use of a cosolvent like acetonitrile may be necessary if the analyte has low water solubility. redalyc.org After hydrolysis, the sample would proceed to an extraction step to isolate the now unconjugated this compound.

Dispersive Solid-Phase Extraction (d-SPE)

Dispersive Solid-Phase Extraction (d-SPE) is a cleanup technique where a sorbent is directly dispersed into the sample extract. mdpi.com This approach, which is a key component of the popular QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, enhances the interaction between the sorbent and matrix interferences, which are then removed by centrifugation. datapdf.com

Following a potential enzymatic hydrolysis and an initial liquid-liquid extraction (e.g., with acetonitrile), a d-SPE cleanup protocol could be applied for this compound. The sorbent choice would depend on the sample matrix. For instance, a combination of primary secondary amine (PSA) sorbent to remove organic acids and fatty acids, and C18 to remove non-polar interferences, could be used. datapdf.com A typical d-SPE procedure would involve adding a specific amount of the sorbent mixture (e.g., 50 mg of PSA and 50 mg of C18) to 1 mL of the sample extract in a centrifuge tube. mdpi.com The tube is then vortexed for 1-2 minutes and centrifuged. The cleaned supernatant is subsequently collected for analysis. The use of magnetic sorbents can further simplify the separation process, eliminating the need for centrifugation by using an external magnet. byjus.com

Illustrative d-SPE Cleanup Protocol Parameters The following table outlines a potential d-SPE protocol for cleaning up a biological sample extract prior to the analysis of this compound.

| Step | Parameter | Purpose | Reference |

|---|---|---|---|

| Sorbent Addition | 50 mg PSA + 50 mg C18 per mL of extract | Removal of polar and non-polar interferences | mdpi.comdatapdf.com |

| Mixing | Vortex for 1-2 minutes | Ensure thorough contact between sorbent and matrix | mdpi.com |

| Separation | Centrifuge at >4000 rpm for 5 minutes | Pellet sorbent and bound interferences | mdpi.com |

| Collection | Collect supernatant for analysis | Isolate cleaned extract containing the analyte | datapdf.com |

Preclinical Investigations and Translational Research on Piperidinomethyl Benzophenone Derivatives

Efficacy Evaluation in Relevant Disease Models

The therapeutic effectiveness of piperidinomethyl benzophenone (B1666685) derivatives has been explored in several preclinical models, primarily focusing on their anti-inflammatory and anticancer activities. These studies utilize established animal models that mimic human diseases to predict clinical outcomes.

The anti-inflammatory potential of benzophenone and piperidine (B6355638) derivatives has been substantiated in various in vivo models. The carrageenan-induced paw edema model is a standard for assessing acute inflammation. In this model, an inflammatory agent (carrageenan) is injected into the paw of a rodent, causing measurable swelling (edema). researchgate.net The effectiveness of a test compound is determined by its ability to reduce this swelling compared to a control group.

One study on a piperidine derivative, 3-benzoyl-1-methyl-4-phenyl-4-piperidinol hydrochloride (C1), demonstrated significant, dose-dependent anti-inflammatory effects in the carrageenan-induced paw edema test in rats. nih.gov The compound markedly reduced edema, with higher doses approaching the efficacy of the standard non-steroidal anti-inflammatory drug (NSAID), indomethacin. nih.gov Similarly, a series of novel benzophenone derivatives containing a thiazole (B1198619) nucleus showed a potent effect in reducing ear edema in a croton oil-induced model in mice, an assay that examines effects on both prostaglandin (B15479496) production and neutrophil recruitment. nih.gov

Murine models of atopic dermatitis are also employed to evaluate the efficacy of anti-inflammatory compounds. These models replicate features of human atopic dermatitis, such as inflamed skin, elevated Immunoglobulin E (IgE) levels, and infiltration of immune cells like T-cells and eosinophils. compbio.comnih.gov Hapten-induced models, for instance using oxazolone, can produce a chronic Th2-like hypersensitivity reaction that mimics many aspects of the human condition, providing a valuable platform for testing potential therapies. nih.govnih.gov Studies have shown that certain dopamine (B1211576) receptor antagonists can ameliorate the morphological and cellular features of dermatitis in these animal models. mdpi.com

| Compound/Derivative | In Vivo Model | Key Findings | Reference |

|---|---|---|---|

| 3-benzoyl-1-methyl-4-phenyl-4-piperidinol hydrochloride | Carrageenan-Induced Paw Edema (Rat) | Decreased paw edema by 61.98% (50 mg/kg), 80.84% (100 mg/kg), and 90.32% (200 mg/kg). | nih.gov |

| Benzophenone Thiazole Derivatives | Croton Oil-Induced Ear Edema (Mouse) | Significantly inhibited edema development, comparable to ketoprofen. | nih.gov |

| Piperlotine Derivatives | TPA-Induced Ear Edema (Mouse) | Exhibited edema inhibition ranging from 31.68% to 52.02%. | scielo.org.mx |

In vivo xenograft models are a mainstay of preclinical cancer research. These models involve transplanting human tumor cells into immunocompromised mice, allowing for the evaluation of a drug's ability to inhibit tumor growth in a living system.

Research on benzophenone derivatives has demonstrated their potential as anticancer agents in such models. For example, a specific benzophenone derivative showed significant inhibition of tumor growth in mice bearing S180 and HepG2 (human liver cancer) tumors. nih.gov Another study, using benzophenone semicarbazone, reported positive effects against Ehrlich Ascites Carcinoma (EAC) cells in Swiss albino mice, as measured by parameters like tumor weight reduction and increased survival time. nih.gov

Furthermore, research into related heterocyclic systems, which are often explored in conjunction with benzophenone scaffolds, has shown promise. A selenophene-based derivative, for instance, exhibited strong antitumor activity in a mouse xenograft model of human renal carcinoma. researchgate.net These studies are crucial for establishing the in vivo relevance of the anticancer activity observed in initial cell-based (in vitro) assays. rsc.orgsemanticscholar.org

| Compound Class | Xenograft Model | Key Findings | Reference |

|---|---|---|---|

| Benzophenone Derivative | S180 and HepG2 Tumor-Bearing Mice | Demonstrated inhibition of tumor growth. | nih.gov |

| Benzophenone Semicarbazone | Ehrlich Ascites Carcinoma (Mouse) | Reduced tumor weight and increased survival time. | nih.gov |

| Selenophene Derivative (D-501036) | Human Renal Carcinoma (Mouse) | Exhibited strong in vivo antitumor activity. | researchgate.net |

Research into Pharmacokinetic Profiles

Pharmacokinetics describes how the body affects a specific drug, encompassing the processes of absorption, distribution, metabolism, and excretion (ADME). Understanding these profiles is essential for determining how a compound will behave in a biological system.

Studies on the benzophenone class of compounds provide foundational knowledge for its derivatives. Research on Benzophenone-3 (BP-3), a common UV filtering agent, shows it is rapidly absorbed in rats following oral administration. mdpi.comnih.gov After absorption, the compound and its metabolites are detected in most tissues. nih.gov

Tissue distribution studies in rats infused with BP-3 to a steady state revealed the highest concentrations in the large intestine, followed by the lung, kidney, and small intestine. mdpi.com In oral administration studies, the highest concentration was found in the liver, indicating its significant role in processing the compound. mdpi.comnih.gov This distribution pattern is critical for understanding both the potential sites of therapeutic action and potential organ-specific toxicity.

Metabolism is the process by which the body chemically modifies compounds, often to facilitate their excretion. For benzophenone derivatives, the liver is a primary site of metabolism. Studies on Benzophenone-3 have identified several metabolites, including 2,4-dihydroxybenzophenone (B1670367) (DHB) and 2,2'-dihydroxy-4-methoxybenzophenone (DHMB). nih.gov The primary metabolic transformation identified is O-dealkylation. nih.gov

Excretion is the final step in eliminating a compound from the body. For benzophenones, urine is the primary route of elimination for both the parent compound and its metabolites, with feces serving as a secondary pathway. nih.gov Research has confirmed the presence of BP-3 in urine following transdermal application, demonstrating that it is absorbed through the skin and subsequently excreted by the kidneys. mdpi.com

General Safety and Toxicity Research in Preclinical Contexts

Preclinical safety and toxicity studies are designed to identify potential adverse effects before a drug is tested in humans. Despite rigorous animal screening, a significant percentage of drugs fail in human trials due to toxicity, highlighting the importance of comprehensive preclinical evaluation. biomimx.com

For the parent compound benzophenone, toxicity studies in rodents have identified the liver and kidneys as the primary target organs. nih.gov In a study where benzophenone was administered in feed to rats, researchers observed treatment-related increases in liver and kidney weights. The effects in the liver were linked to the hypertrophy (enlargement) of hepatocytes, while the kidneys of exposed animals showed a spectrum of renal changes, including tubule dilatation. nih.gov Mild degenerative effects were also noted in the bone marrow of rats in the highest dose group. nih.gov Such studies are vital for establishing a preliminary safety profile and identifying organs that require close monitoring in subsequent stages of drug development.

| Compound | Animal Model | Key Toxicity Findings | Reference |

|---|---|---|---|

| Benzophenone | F344/N Rats | Identified liver and kidney as target organs. Caused increased liver/kidney weights, hepatocyte hypertrophy, and renal tubule dilatation. | nih.gov |

| Benzophenone | B6C3F1 Mice | Confirmed liver as a target organ of toxicity. | nih.gov |

Comprehensive In Vitro and In Vivo Toxicity Assessments

Due to a lack of specific toxicological data for 4'-Methyl-2-piperidinomethyl benzophenone, this section will discuss the findings for 4-methylbenzophenone (B132839), a structurally similar compound. A recent 7-day repeated oral dose toxicity study in female Sprague-Dawley rats was conducted to elucidate the toxicological profile of 4-methylbenzophenone. nih.gov The study revealed significant toxic effects, particularly hepatotoxicity and nephrotoxicity. nih.gov

In this study, rats were administered doses of 100, 200, and 400 mg/kg of 4-methylbenzophenone. The results indicated pronounced toxicity, with observed high mortality, a decrease in body weight, and clinical signs of weakness. nih.gov A notable finding was the increased relative liver weights in the treated animals. nih.gov Biochemical analyses of the blood provided further evidence of organ-specific toxicity. Significant elevations in liver enzymes, including aspartate aminotransferase (AST), alanine (B10760859) aminotransferase (ALT), and gamma-glutamyl transferase (GGT), were observed, which are indicative of hepatic dysfunction. nih.gov The study also noted lipid dysregulation and increased glucose levels. nih.gov

Histopathological examination of the tissues confirmed the biochemical findings. Hepatocyte hypertrophy was observed in the liver, and mild renal tubular vacuolation was noted, suggesting both hepatotoxicity and nephrotoxicity. nih.gov Furthermore, hematological findings pointed towards a compromised immune function, with a decrease in white blood cell counts and alterations in immune cell populations. nih.gov No significant lesions were observed in the pulmonary tissue, suggesting that the toxicity of 4-methylbenzophenone is organ-specific. nih.gov

These findings are crucial for understanding the potential risks associated with this class of compounds and highlight the liver and kidneys as primary target organs for toxicity. nih.govchemicalbook.com

Table 1: Summary of In Vivo Toxicity Findings for 4-Methylbenzophenone in a 7-Day Rat Study

| Parameter | Observation | Indication |

| General Health | High mortality, decreased body weight, weakness | Pronounced systemic toxicity |

| Organ Weights | Increased relative liver weight | Potential hepatotoxicity |

| Biochemistry | Elevated AST, ALT, GGT; lipid dysregulation; increased glucose | Hepatic dysfunction |

| Histopathology | Hepatocyte hypertrophy, mild renal tubular vacuolation | Confirmed hepatotoxicity and nephrotoxicity |

| Hematology | Decreased white blood cells, altered immune cell populations | Compromised immune function |

Genotoxicity and Mutagenicity Screening for Hazard Identification

The assessment of a compound's potential to cause genetic damage is a critical component of preclinical safety evaluation. For 4-methylbenzophenone, a compound structurally related to this compound, genotoxicity has been investigated using the micronucleus assay, both in vivo and in vitro. nih.gov

In an in vivo study using a flow cytometer-based micronucleus assay in mice, 4-methylbenzophenone was administered up to lethal doses. nih.gov The analysis of a large number of young erythrocytes (polychromatic erythrocytes) from each animal revealed no genotoxic effect. nih.gov This indicates that, under the conditions of this assay, 4-methylbenzophenone does not cause chromosomal damage in the bone marrow of mice. nih.gov

Furthermore, 4-methylbenzophenone was evaluated in an in vitro micronucleus assay using human lymphocytes. nih.gov The results of this assay showed no dose-related increase in micronuclei, suggesting a lack of clastogenic or aneugenic activity in human cells in vitro. nih.gov The parent compound, benzophenone, was also found to be inactive in these micronucleus assays. nih.gov

These findings suggest that the potential for 4-methylbenzophenone to induce cancer through chromosomal breaks or mal-distribution of chromosomes is low. nih.gov While these results are for a related compound, they provide valuable insight into the potential genotoxic profile of this chemical class. It is worth noting that for the parent compound, benzophenone, studies have shown it was not mutagenic in Salmonella typhimurium strains TA98, TA100, TA1535, or TA1537, with or without metabolic activation. nih.gov

Table 2: Genotoxicity and Mutagenicity Profile of 4-Methylbenzophenone

| Assay | Test System | Results | Conclusion |

| In Vivo Micronucleus Assay | Mouse bone marrow erythrocytes | No genotoxic effect observed | Not clastogenic in vivo nih.gov |

| In Vitro Micronucleus Assay | Human lymphocytes | No dose-related effect | Not clastogenic in vitro nih.gov |

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for characterizing 4'-Methyl-2-piperidinomethyl benzophenone in synthetic mixtures?

- Methodology : High-performance liquid chromatography (HPLC) with UV detection is optimal. A validated protocol involves a mobile phase of methanol and sodium acetate buffer (pH 4.6, adjusted with glacial acetic acid) in a 65:35 ratio, paired with a C18 column . This method resolves structurally similar benzophenones (e.g., BP1, BP3) and piperidine derivatives, ensuring specificity for the target compound. Pre-column derivatization may enhance sensitivity for trace analysis.

Q. How can researchers address inconsistencies in melting point data for benzophenone derivatives?

- Methodology : Polymorphism is a critical factor. For this compound, differential scanning calorimetry (DSC) and X-ray crystallography should be employed to identify polymorphic forms. For example, benzophenone’s α-polymorph has a sublimation enthalpy of 95.0 ± 0.1 kJ·mol⁻¹, while uncharacterized polymorphs may introduce ±4 kJ·mol⁻¹ variability in thermodynamic data . Standardize crystallization conditions (solvent, cooling rate) to ensure reproducibility.

Q. What solvent systems are suitable for studying the photochemical behavior of this compound?

- Methodology : Acetonitrile is ideal for UV irradiation studies due to its low quenching effect. For mechanistic insights, use time-resolved spectroscopy to monitor transient species (e.g., ketyl radicals). A 5 × 10⁻⁴ M solution in pH 13.2 buffer generates 1.0 × 10¹⁶ M radical concentrations under flash irradiation, with diffusion-controlled decay kinetics .

Advanced Research Questions

Q. How does the piperidinomethyl substituent influence the compound’s hydrogen-bonding dynamics compared to other benzophenones?

- Methodology : Employ solvatochromic studies using FTIR and computational modeling. For benzophenone derivatives, the ν(C=O) stretch at ~1,660 cm⁻¹ splits into subbands (e.g., 1,672 cm⁻¹ and 1,646 cm⁻¹) when hydrogen-bonded to water or solvents. Molecular dynamics simulations can quantify hydrogen bond lifetimes (~7.7 ps) and substituent effects on solvation .

Q. What experimental strategies mitigate oxygen interference in benzophenone-mediated photografting reactions?

- Methodology : Optimize benzophenone surface concentration on PDMS substrates to create an oxygen diffusion barrier. Dry substrates for 60 minutes to stabilize surface concentration, reducing oxygen quenching. Validate grafting efficiency via XPS or AFM .

Q. How can thermochemical data discrepancies for methyl-substituted benzophenones be resolved?

- Methodology : Re-evaluate combustion calorimetry data using G4-level computational thermochemistry. For 4-methyl-benzophenone, the weighted average ΔfH°m(cr) is −77.4 ± 2.0 kJ·mol⁻¹, but discrepancies arise from unaccounted polymorphism. Use static sublimation methods for α-polymorph-specific ΔgcrH°m values and refine group-contribution models .

Q. What mechanistic role does benzophenone play in C-4 alkylation of pyridines involving this compound?

- Methodology : In flow chemistry setups, benzophenone acts as both HAT initiator and terminal oxidant. Use deuterium labeling and EPR spectroscopy to track hydrogen abstraction and radical intermediates. Computational studies (DFT) reveal transition states for alkyl radical addition to pyridine .

Data Contradiction Analysis

Q. Why do in vitro estrogenic activity assays for benzophenone derivatives yield conflicting results?

- Methodology : Metabolite specificity is key. 4-hydroxybenzophenone exhibits anti-androgenic activity, while parent compounds may lack direct receptor binding. Use recombinant cytochrome P450 systems (e.g., human CYP3A4) to simulate metabolic activation and correlate with reporter gene assays (e.g., ERα/AR luciferase) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.